(1-Fluorocyclopentyl)methanamine
Overview
Description
(1-Fluorocyclopentyl)methanamine is an organic compound with the molecular formula C6H12FN It is a fluorinated amine, characterized by a cyclopentane ring substituted with a fluorine atom and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Fluorocyclopentyl)methanamine typically involves the fluorination of cyclopentylmethanamine. One common method is the direct fluorination of cyclopentylmethanamine using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions must be carefully controlled to avoid over-fluorination and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, possibly involving continuous flow reactors and automated systems to ensure consistent quality and yield. Safety measures are crucial due to the reactive nature of fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
(1-Fluorocyclopentyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form cyclopentylmethanamine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: Imines or nitriles.
Reduction: Cyclopentylmethanamine.
Substitution: Various substituted cyclopentylmethanamines depending on the nucleophile used.
Scientific Research Applications
(1-Fluorocyclopentyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique properties due to the presence of the fluorine atom.
Mechanism of Action
The mechanism of action of (1-Fluorocyclopentyl)methanamine in biological systems involves its uptake by cells through specific transporters. For instance, in PET imaging, it is taken up by tumor cells via the L-type amino acid transporter. Once inside the cell, it may interact with various molecular targets, potentially affecting cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylmethanamine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
(1-Chlorocyclopentyl)methanamine:
(1-Bromocyclopentyl)methanamine: Contains a bromine atom, which also alters its chemical behavior compared to the fluorinated version.
Uniqueness
(1-Fluorocyclopentyl)methanamine is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. These characteristics make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(1-fluorocyclopentyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN/c7-6(5-8)3-1-2-4-6/h1-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQVFFOIAFPUOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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